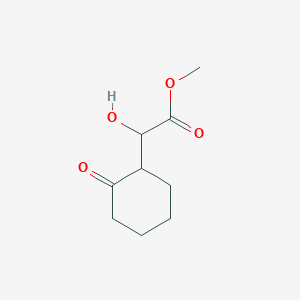

Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h6,8,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCPXGZDATXHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457206 | |

| Record name | Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352547-75-2 | |

| Record name | Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate" CAS number

An In-depth Technical Guide to Methyl 2-(2-oxocyclohexyl)acetate: Synthesis, Properties, and Applications in Drug Development

Introduction

Methyl 2-(2-oxocyclohexyl)acetate is a vital intermediate in organic synthesis, particularly valued for its role as a building block in the creation of complex molecules for pharmaceutical and agrochemical applications.[1] Its structure, featuring a ketone on a cyclohexane ring and a methyl ester, provides two reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and its significance in research and development, particularly in the synthesis of tryptamines.[2]

This document focuses on Methyl 2-(2-oxocyclohexyl)acetate, CAS number 13672-64-5. It is important to distinguish this from the related compound, Methyl 2-(2-hydroxycyclohexyl)acetate (CAS 70980-27-7), which can be synthesized from the former via reduction of the ketone group.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-(2-oxocyclohexyl)acetate is presented below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 13672-64-5 | [2][3] |

| Molecular Formula | C₉H₁₄O₃ | [2][3] |

| Molecular Weight | 170.21 g/mol | [2] |

| IUPAC Name | methyl 2-(2-oxocyclohexyl)acetate | N/A |

| SMILES | COC(=O)CC1CCCCC1=O | [2][3] |

| Melting Point | 20 °C | [2] |

| Appearance | Not specified (likely a liquid or low-melting solid at room temperature) | N/A |

Synthesis of Methyl 2-(2-oxocyclohexyl)acetate

A common method for the synthesis of Methyl 2-(2-oxocyclohexyl)acetate involves the reaction of cyclohexylamine with methyl chlorocarbonate, followed by refluxing.[2] The yield of this reaction can be enhanced by using phosphoric acid as a catalyst.[2]

Experimental Protocol: Synthesis

Materials:

-

Cyclohexylamine

-

Methyl chlorocarbonate

-

Phosphoric acid (catalyst)

-

Appropriate solvent (e.g., a non-polar organic solvent)

-

Apparatus for reflux, extraction, and purification (e.g., distillation or chromatography)

Procedure:

-

In a reaction vessel, combine cyclohexylamine with a suitable solvent.

-

Slowly add methyl chlorocarbonate to the mixture, maintaining temperature control as the reaction may be exothermic.

-

Add a catalytic amount of phosphoric acid.[2]

-

Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup to remove unreacted starting materials and the catalyst. This typically involves washing with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product, if necessary, by distillation or column chromatography to obtain pure Methyl 2-(2-oxocyclohexyl)acetate.

Causality Behind Experimental Choices:

-

Phosphoric Acid Catalyst: The use of phosphoric acid as a catalyst likely facilitates the reaction by protonating one of the reactants, making it more electrophilic and increasing the reaction rate.[2]

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without allowing the solvent to evaporate.[2]

Synthesis Workflow Diagram

Caption: Key reaction pathway of Methyl 2-(2-oxocyclohexyl)acetate.

Role in Drug Design

The methyl group in molecules like Methyl 2-(2-oxocyclohexyl)acetate plays a significant role in drug design. It can influence the physicochemical, pharmacodynamic, and pharmacokinetic properties of a drug molecule through various effects such as inductive and conformational effects. [4]Furthermore, introducing methyl groups can enhance metabolic stability, a crucial aspect of drug development. [4]The structural motifs derived from this compound are found in various bioactive molecules, highlighting its importance as a synthetic intermediate.

Conclusion

Methyl 2-(2-oxocyclohexyl)acetate is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of two distinct functional groups make it an ideal starting material for creating more complex molecules with potential applications in the pharmaceutical industry. A thorough understanding of its properties and reactivity is essential for researchers and scientists in the field of drug development and discovery.

References

-

Chemistry Stack Exchange. (2018). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(2-oxocyclohexyl)acetate. Retrieved from [Link]

-

Wang, S., et al. (2018). [Application of methyl in drug design]. PubMed. Retrieved from [Link]

Sources

A Methodological Guide to the Physicochemical Characterization of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate

Abstract

This technical guide provides a comprehensive framework for the determination of the core physical and structural properties of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate. As a complex bifunctional molecule featuring hydroxyl, ketone, and ester moieties, this compound presents unique characteristics relevant to its potential application as an intermediate in pharmaceutical and fine chemical synthesis. This document outlines a logical, multi-technique approach for its definitive structural elucidation and physicochemical profiling. We will detail the requisite experimental protocols, from spectroscopic analysis to the determination of fundamental physical constants, explaining the causality behind each methodological choice. This guide is intended for researchers and drug development professionals who require a rigorous, self-validating workflow for characterizing novel or sparsely documented chemical entities.

Molecular Profile and Structural Considerations

This compound is a chiral organic compound possessing a molecular formula of C₉H₁₄O₄. Its structure incorporates a cyclohexane ring bearing a ketone at the 2-position, and an acetate group at the 1-position which is further substituted with a hydroxyl group. The presence of these functional groups dictates its chemical reactivity and physical behavior, suggesting a high degree of polarity, the capacity for hydrogen bonding (both donor and acceptor), and the existence of stereoisomers.

The molecule contains two chiral centers, which implies the potential for four stereoisomers (two pairs of enantiomers). The characterization workflow must therefore be capable of distinguishing between these diastereomeric forms.

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

The following properties are calculated based on the molecular structure. Experimental verification is the primary goal of this guide. The molecular formula for the related compound, methyl (2-oxocyclohexyl)acetate, is C₉H₁₄O₃ with a molecular weight of 170.21 g/mol .[1] The addition of a hydroxyl group leads to the following calculated values.

| Property | Predicted Value | Rationale / Source |

| Molecular Formula | C₉H₁₄O₄ | Based on structural analysis. |

| Molecular Weight | 186.20 g/mol | Calculated from the molecular formula. |

| Hydrogen Bond Donors | 1 | From the hydroxyl (-OH) group.[2] |

| Hydrogen Bond Acceptors | 4 | From the ketone, hydroxyl, and two ester oxygens.[2] |

| Rotatable Bond Count | 3 | Calculated for acyclic single bonds.[2] |

| Topological Polar Surface Area | 63.8 Ų | Calculated; higher than the 46.5 Ų for the reduced analogue, indicating increased polarity.[2] |

| CAS Number | Not Assigned | This specific structure is not broadly indexed. The related precursor, methyl (2-oxocyclohexyl)acetate, is CAS 13672-64-5.[1] |

Analytical Workflow for Structural & Physical Characterization

A multi-step, orthogonal approach is required to unambiguously determine the structure and properties of a purified sample. The workflow ensures that data from one technique corroborates the findings of another, establishing a self-validating chain of evidence.

Caption: Integrated workflow for the characterization of the target molecule.

Spectroscopic and Structural Elucidation Protocols

Mass Spectrometry (MS)

-

Causality and Expertise: Mass spectrometry is the definitive technique for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the elemental composition, which is a critical first step in characterization. The fragmentation pattern also offers valuable structural clues.

-

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium formate) to ensure high mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition (Positive Ion Mode): Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ and adducts like [M+Na]⁺.

-

Data Analysis: Determine the exact mass of the most abundant ion and use software to calculate the corresponding molecular formula. The expected monoisotopic mass for C₉H₁₄O₄ is 186.0892 Da.[3] Analyze the fragmentation pattern for characteristic losses (e.g., H₂O, OCH₃).

-

Infrared (IR) Spectroscopy

-

Causality and Expertise: IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[4] For this molecule, we expect to confirm the presence of the O-H, C=O (ketone), and C=O (ester) groups.

-

Experimental Protocol (Attenuated Total Reflectance, ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (1-2 mg of solid or one drop of liquid) of the purified compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and compare them to known frequencies.

-

-

Table 2: Expected IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Hydroxyl (-OH) | 3500 - 3200 (broad) | O-H stretch[4] |

| C-H (sp³) | 3000 - 2850 | C-H stretch |

| Ketone (C=O) | ~1715 | C=O stretch (cyclohexanone)[5] |

| Ester (C=O) | ~1735 | C=O stretch |

| C-O | 1300 - 1000 | C-O stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality and Expertise: NMR provides the most detailed structural information, revealing the connectivity of atoms through the carbon-hydrogen framework. ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR identifies the different types of carbon atoms. 2D NMR experiments like COSY can confirm proton-proton couplings and establish the final structure.

-

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for molecules with exchangeable protons like -OH.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Key parameters include a 30° pulse angle and a relaxation delay of at least 1 second.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing and Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J).

-

-

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Notes |

| -OCH₃ | ~3.7 | Singlet (s) | Typical for methyl esters.[6] |

| -OH | 2.0 - 5.0 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent; exchangeable. |

| -CH(OH )- | ~4.0 - 4.5 | Singlet or Doublet | A singlet if no adjacent protons, but likely a doublet due to the adjacent proton on the ring. Its exact shift is influenced by the adjacent ketone and hydroxyl group. |

| Cyclohexyl Protons | 1.2 - 3.0 | Complex Multiplets (m) | Protons on the cyclohexane ring will show complex splitting patterns due to diastereotopicity and coupling with each other. The proton alpha to the ketone will be shifted downfield (~2.5-3.0 ppm). |

Core Physical Property Determination

Melting Point

-

Causality and Expertise: The melting point is a fundamental physical property that serves as a crucial indicator of purity. A sharp melting point range (typically <1°C) suggests a highly pure compound, while a broad and depressed range indicates the presence of impurities. A melting point of 20°C has been reported for the related precursor, methyl (2-oxocyclohexyl)acetate.[1] The addition of the hydroxyl group is expected to significantly increase the melting point due to enhanced hydrogen bonding.

-

Experimental Protocol:

-

Sample Preparation: Finely powder a small amount of the dry crystalline solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus. Heat rapidly to ~15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

Solubility Profile

-

Causality and Expertise: A compound's solubility in various solvents is dictated by the principle of "like dissolves like." Understanding the solubility profile is essential for selecting appropriate solvents for reactions, purification (crystallization), and formulation. The presence of both polar functional groups and a nonpolar hydrocarbon ring suggests that this compound will exhibit intermediate solubility characteristics.

-

Experimental Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Qualitative Assessment: To 1 mL of each solvent in a separate vial, add the compound portion-wise (e.g., 10 mg at a time) with vortexing.

-

Classification: Classify the solubility as:

-

Soluble: > 50 mg/mL

-

Sparingly Soluble: 1-50 mg/mL

-

Insoluble: < 1 mg/mL

-

-

Concluding Remarks

The successful characterization of this compound hinges on the systematic application of the orthogonal analytical techniques detailed in this guide. The combination of mass spectrometry, IR, and NMR spectroscopy will provide an unassailable structural confirmation, while the determination of its melting point and solubility profile will furnish the core physicochemical data required for its application in further research and development. This rigorous, protocol-driven approach ensures data integrity and provides the trustworthy foundation necessary for scientific advancement.

References

- Vertex AI Search. (2018). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?

-

PubChem. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Synthesis. (2025). methyl (2-oxocyclohexyl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). Bis(4-tert-butylphenyl)iodonium hexafluorophosphate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.

-

PubChem. (n.d.). 2-Methylcyclohexyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

-

Chang, T.-C., & Yu, S. J. (n.d.). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Figshare. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl ethanoate. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(1-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYL-(2,2-DIMETHYL-6-OXOCYCLOHEXYL)-ACETATE. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-cyclohexyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Methyl 2-(2-hydroxycyclohexyl)acetate | C9H16O3 | CID 12698497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-(1-hydroxycyclohexyl)acetate | C9H16O3 | CID 231501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. 2-Methylcyclohexanone(583-60-8) IR Spectrum [chemicalbook.com]

- 6. low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl acetate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Stereochemistry and Chirality of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate is a chiral, polycyclic organic compound with significant potential as an intermediate in the synthesis of complex molecules, including tryptamines.[1] Its structure, featuring a β-keto ester and an α-hydroxy acid moiety, presents a fascinating and challenging stereochemical landscape. The presence of multiple stereocenters gives rise to a set of stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological activities. This guide provides a comprehensive exploration of the stereochemistry and chirality of this molecule, offering insights into its synthesis, separation, and characterization.

The Stereochemical Complexity of this compound

The core of understanding this molecule lies in its stereochemical features. It possesses two chiral centers, which are carbon atoms bonded to four different groups.[2]

-

C2 of the cyclohexanone ring: This carbon is substituted with the methyl acetate group, an oxygen atom (part of the ketone), and two different carbon atoms within the ring.

-

C2 of the acetate side chain: This carbon is bonded to a hydroxyl group, a carboxyl group (as a methyl ester), the cyclohexanone ring, and a hydrogen atom.

The presence of two stereocenters means that there are 22 = 4 possible stereoisomers. These exist as two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between a molecule from one enantiomeric pair and a molecule from the other is diastereomeric; they are stereoisomers that are not mirror images.

Conformational Analysis: A Key to Understanding Reactivity and Properties

The cyclohexane ring in the molecule exists predominantly in a chair conformation to minimize steric strain. The substituents on the ring can occupy either axial or equatorial positions. For a monosubstituted cyclohexane, the equatorial position is generally more stable.[3] In the case of 2-substituted cyclohexanones, the conformational equilibrium can be influenced by various factors, including steric and electronic effects.[4]

The relative stability of the diastereomers of this compound will be dictated by the conformational preferences of the substituents on the cyclohexane ring. For instance, the bulky methyl hydroxyacetate group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.

Furthermore, stereoelectronic effects like the anomeric effect, which describes the preference of heteroatomic substituents adjacent to a heteroatom within a ring to be in the axial position, could play a role in the conformational equilibrium, although in this specific molecule, the effect might be less pronounced due to the presence of the ketone.[5][6]

Strategies for Stereoselective Synthesis

The synthesis of a single, desired stereoisomer of this compound presents a significant challenge. Two main strategies can be envisioned: stereoselective synthesis or resolution of a racemic mixture.

Diastereoselective Synthesis

A plausible synthetic route would involve the stereoselective hydroxylation or reduction of a precursor molecule. For instance, the synthesis could start from methyl (2-oxocyclohexyl)acetate.

Hypothetical Synthetic Pathway:

A key step would be the diastereoselective reduction of the ketone in a δ-hydroxy-β-keto ester precursor. The Narasaka-Prasad reduction, for example, uses sodium borohydride in the presence of a chelating agent to produce syn-1,3-diols with high selectivity.[7] Conversely, the Evans-Saksena reduction can yield the anti-1,3-diols.[7]

Another approach could be the asymmetric transfer hydrogenation of a β-substituted-α-keto ester, which has been shown to produce α-hydroxy-β-amino esters with high diastereo- and enantioselectivity.[8] Adapting such a method to our target molecule could provide a route to specific stereoisomers.

Chiral Resolution

If a stereoselective synthesis is not feasible or provides a mixture of stereoisomers, chiral resolution can be employed to separate the enantiomers. This typically involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques like crystallization.[9] For α-hydroxy acids, chiral amines are often used as resolving agents.

Analytical Techniques for Stereochemical Characterization

Once synthesized, the stereochemical identity and purity of the different isomers of this compound must be determined. A combination of spectroscopic and chromatographic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers, as they have different physical properties and thus will exhibit different NMR spectra.[9]

-

1H and 13C NMR: The chemical shifts and coupling constants of the protons and carbons in the different diastereomers will vary due to their different spatial arrangements.

-

Advanced NMR Techniques: Two-dimensional NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of the molecule by observing through-space interactions between protons.[10] Computational methods, such as GIAO (Gauge-Including Atomic Orbital) NMR chemical shift calculations, can also aid in assigning the stereochemistry of diastereomers by comparing calculated and experimental spectra.[11][12]

Table 1: Expected 1H NMR Data for Diastereomers

| Proton | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Coupling Constants (Hz) |

| CH-OH | 4.0 - 4.5 | d or dd | 3JHH = 2-10 |

| OCH3 | 3.6 - 3.8 | s | - |

| Cyclohexyl H | 1.2 - 2.5 | m | - |

Note: This is a generalized prediction. Actual values will depend on the specific diastereomer and solvent.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating enantiomers and can also be used to separate diastereomers.[13] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times. For α-hydroxy acids and their esters, several types of CSPs are effective, including those based on polysaccharides (cellulose and amylose derivatives) and Pirkle-type phases.[14][15]

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: Choose a suitable chiral column, such as a Chirex (S)-valine and (R)-1-(α-naphthyl)ethylamine urea-based column, which is known to be effective for the separation of underivatized alcohols and amines.[13]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. The ratio of these solvents is optimized to achieve the best separation.

-

Sample Preparation: Dissolve a small amount of the sample mixture in the mobile phase.

-

Injection and Elution: Inject the sample onto the HPLC system and elute with the chosen mobile phase at a constant flow rate.

-

Detection: Monitor the elution of the compounds using a UV detector at an appropriate wavelength.

-

Data Analysis: The different stereoisomers will appear as separate peaks in the chromatogram. The area under each peak corresponds to the relative amount of that isomer in the mixture.

Determination of Absolute Configuration

Determining the absolute configuration (R or S) of each stereocenter is a critical final step.

-

Mosher's Method: This NMR-based technique involves derivatizing the chiral alcohol with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The differences in the 1H or 19F NMR chemical shifts of these diastereomers can be used to deduce the absolute configuration of the original alcohol.[16]

-

O-Marfey's Method: This is another derivatization method where the α-hydroxy acid is reacted with a chiral reagent, (L-fluoro-2,4-dinitrophenyl-5)-L-alanine amide (L-FDAA). The resulting diastereomers are then analyzed by LC-MS, and their elution order can be used to determine the absolute configuration.[17][18]

-

X-ray Crystallography: If a single crystal of one of the stereoisomers can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure and absolute configuration.

Conclusion

The stereochemistry of this compound is a rich and complex field of study. A thorough understanding of its stereoisomers, conformational preferences, and methods for stereoselective synthesis and analysis is crucial for its application in research and drug development. The methodologies outlined in this guide, based on established principles of stereochemistry and analytical chemistry, provide a robust framework for scientists working with this and related chiral molecules. The ability to control and characterize the stereochemistry of such compounds is paramount to unlocking their full potential in various scientific disciplines.

References

-

ResearchGate. (2025). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of β‐keto esters via α‐diazo‐β‐hydroxy esters. Retrieved from [Link]

- Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.

-

ACS Publications. (2009). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

-

PubMed. (2003). Stereoselective reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae. Retrieved from [Link]

-

PubMed. (n.d.). Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. Retrieved from [Link]

-

PubMed. (2013). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. Retrieved from [Link]

-

ACS Publications. (n.d.). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

PubMed. (2009). Assigning the stereochemistry of pairs of diastereoisomers using GIAO NMR shift calculation. Retrieved from [Link]

-

Sci-Hub. (2008). Diastereoselective Synthesis of β-Hydroxyketones. Natural Product Communications. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Anomeric effect in carbohydrates. Retrieved from [Link]

-

YouTube. (2020). Conformational analysis of cyclohexanone. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Anomeric effect. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

ResearchGate. (2025). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of absolute configuration of α-hydroxy ketones using NMR. Retrieved from [Link]

-

ScienceDirect. (2025). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

-

YouTube. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. Retrieved from [Link]

-

YouTube. (2019). Anomeric Effect(with All important factors). Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes. Retrieved from [Link]

- Google Patents. (n.d.). EP0198348A2 - Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid.

-

St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. Retrieved from [Link]

-

ACS Publications. (n.d.). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: Absolute Configuration and the (R) and (S) System. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

-

Chem-Ceed. (2025). methyl (2-oxocyclohexyl)acetate. Retrieved from [Link]

-

The Aquila Digital Community. (2021). Direct determination of absolute stereochemistry of. Retrieved from [Link]

-

ResearchGate. (2025). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. youtube.com [youtube.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Anomeric effect - Wikipedia [en.wikipedia.org]

- 6. Illustrated Glossary of Organic Chemistry - Anomeric effect [chem.ucla.edu]

- 7. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Assigning the stereochemistry of pairs of diastereoisomers using GIAO NMR shift calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Experimental protocol for the synthesis of "Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate"

An Application Note and Protocol for the Synthesis of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate

Introduction

This compound is a valuable building block in organic synthesis, incorporating both a β-hydroxy ester and a ketone functionality. This structural motif is present in various natural products and pharmaceutically active compounds, making its efficient synthesis a topic of considerable interest for researchers in medicinal chemistry and drug development. The presence of multiple functional groups allows for a wide range of subsequent chemical transformations, enabling the construction of complex molecular architectures.

This application note provides a detailed, research-grade protocol for the synthesis of this compound via a directed aldol reaction between the lithium enolate of cyclohexanone and methyl glyoxylate. The protocol is designed for advanced undergraduate and graduate-level researchers in organic chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and outline the necessary characterization and purification techniques.

Reaction Mechanism and Strategy

The core of this synthesis is a nucleophilic addition of the cyclohexanone enolate to the electrophilic aldehyde of methyl glyoxylate. The choice of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is critical for the regioselective deprotonation of cyclohexanone to form the thermodynamically favored enolate. The low reaction temperature (-78 °C) is essential to prevent self-condensation of cyclohexanone and other side reactions.

The proposed reaction mechanism is as follows:

-

Deprotonation: Lithium diisopropylamide (LDA) abstracts a proton from the α-carbon of cyclohexanone to form the lithium enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of methyl glyoxylate.

-

Protonation: The resulting alkoxide is protonated during the aqueous workup to yield the final β-hydroxy ester product.

Asymmetric Synthesis of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate: An In-Depth Technical Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the asymmetric synthesis of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate, a valuable chiral building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of Chiral α-Hydroxy-β-Keto Esters

The α-hydroxy-β-keto ester moiety is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents. The precise stereochemical arrangement of the hydroxyl and keto functionalities is often critical for their therapeutic efficacy. This compound, possessing two adjacent stereocenters, can exist as four possible stereoisomers. The ability to selectively synthesize a single desired stereoisomer is paramount for the development of stereochemically pure active pharmaceutical ingredients (APIs), thereby minimizing potential off-target effects and improving the therapeutic index.

This guide will explore two primary and highly effective strategies for the asymmetric synthesis of this target molecule: organocatalyzed aldol reaction and diastereoselective reduction of a prochiral precursor. Each section will delve into the mechanistic rationale, provide detailed, step-by-step protocols, and offer insights into the characterization and analysis of the resulting stereoisomers.

Section 1: Organocatalytic Asymmetric Aldol Reaction

The direct asymmetric aldol reaction between a ketone donor and an aldehyde or keto-ester acceptor, catalyzed by a small chiral organic molecule, has emerged as a powerful and environmentally benign method for the construction of chiral β-hydroxy carbonyl compounds. For the synthesis of this compound, the proline-catalyzed reaction between cyclohexanone and methyl glyoxylate represents a highly convergent and atom-economical approach.

Mechanistic Rationale: The Role of Proline Catalysis

L-proline and its derivatives are highly effective catalysts for asymmetric aldol reactions, proceeding through an enamine-based mechanism that mimics the action of Class I aldolase enzymes.[1][2] The catalytic cycle, as illustrated below, involves the formation of a chiral enamine intermediate from cyclohexanone and the proline catalyst. This enamine then attacks the electrophilic methyl glyoxylate. The stereochemical outcome is controlled by the Zimmerman-Traxler-like transition state, where the carboxylic acid group of proline acts as a Brønsted acid to activate the electrophile and directs the facial selectivity of the attack.[3] Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and affords the desired aldol product.

Caption: Proline-Catalyzed Asymmetric Aldol Reaction Cycle.

Protocol 1: L-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from established procedures for proline-catalyzed aldol reactions of cyclohexanone with aldehydes.[4][5]

Materials:

-

L-proline (CAS: 147-85-3)

-

Cyclohexanone (CAS: 108-94-1), freshly distilled

-

Methyl glyoxylate (solution in a suitable solvent, e.g., toluene or CH₂Cl₂) (CAS: 922-68-9)

-

Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography (230-400 mesh)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add L-proline (0.1 mmol, 10 mol%).

-

Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (2.0 mL).

-

Add freshly distilled cyclohexanone (2.0 mmol, 2.0 equiv).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of methyl glyoxylate (1.0 mmol, 1.0 equiv) in the chosen solvent over 10 minutes.

-

Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc eluent system). The reaction is typically complete within 24-48 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: gradient of Hexane:EtOAc, e.g., from 9:1 to 7:3) to afford this compound.

Expected Outcome:

This reaction is expected to yield the aldol product with good diastereoselectivity, typically favoring the anti-diastereomer, and high enantioselectivity.

| Parameter | Expected Value |

| Yield | 60-85% |

| Diastereomeric Ratio (anti:syn) | >10:1 |

| Enantiomeric Excess (ee) | >90% |

Causality Behind Experimental Choices

-

Catalyst: L-proline is chosen for its ready availability, low cost, and proven efficacy in a wide range of asymmetric aldol reactions.[2]

-

Solvent: Anhydrous DMF is used to ensure the solubility of proline and to facilitate the enamine formation. The absence of water is crucial in the initial stages to prevent competitive hydrolysis of the enamine and iminium intermediates.

-

Temperature: The reaction is conducted at 0 °C to enhance both diastereoselectivity and enantioselectivity by favoring a more ordered transition state.

-

Stoichiometry: An excess of cyclohexanone is often used to drive the equilibrium towards product formation and to act as a co-solvent.[5]

Section 2: Diastereoselective Reduction of a Prochiral Precursor

An alternative and equally powerful strategy involves the synthesis of a prochiral precursor, methyl 2-oxo-2-(2-oxocyclohexyl)acetate, followed by a diastereoselective reduction of one of the ketone functionalities. This approach allows for the synthesis of different diastereomers by selecting the appropriate reducing agent and reaction conditions.

Synthesis of the Prochiral β-Keto Ester

The precursor, methyl 2-oxo-2-(2-oxocyclohexyl)acetate, can be synthesized via a Claisen condensation reaction between cyclohexanone and dimethyl oxalate.

Protocol 2: Diastereoselective Reduction

This protocol outlines a general procedure for the diastereoselective reduction of the cyclohexanone ketone in the presence of the α-keto ester moiety.

Materials:

-

Methyl 2-oxo-2-(2-oxocyclohexyl)acetate

-

Sodium borohydride (NaBH₄) (CAS: 16940-66-2)

-

Methanol (MeOH), anhydrous (CAS: 67-56-1)

-

Dichloromethane (DCM), anhydrous (CAS: 75-09-2)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve methyl 2-oxo-2-(2-oxocyclohexyl)acetate (1.0 mmol) in a mixture of anhydrous DCM (5 mL) and anhydrous MeOH (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of NaBH₄ (1.1 mmol, 1.1 equiv) in anhydrous MeOH (2 mL).

-

Slowly add the NaBH₄ solution to the solution of the β-keto ester at -78 °C over 15 minutes.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Diastereoselectivity:

The diastereoselectivity of this reduction can be influenced by the choice of reducing agent and the presence of chelating agents. For instance, the use of chelating agents with certain reducing agents can favor the formation of the syn-diastereomer, while non-chelating conditions often lead to the anti-diastereomer. Further optimization may be required to achieve high diastereoselectivity.

Caption: Two-step synthesis via diastereoselective reduction.

Section 3: Characterization and Analysis

Accurate characterization of the synthesized this compound is essential to confirm its structure and to determine the stereochemical outcome of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are crucial for structural elucidation. The diastereomers (syn and anti) will exhibit distinct NMR spectra, particularly in the chemical shifts and coupling constants of the protons on the stereogenic centers.

Expected ¹H NMR (CDCl₃, 400 MHz) signals (based on analogous structures):

-

-OCH₃ (ester): ~3.7 ppm (singlet, 3H)

-

-CH(OH)-: ~4.0-4.5 ppm (doublet or multiplet, 1H)

-

-CH(C=O)-: ~2.5-3.0 ppm (multiplet, 1H)

-

Cyclohexyl protons: 1.2-2.5 ppm (multiplets, 8H)

-

-OH: Broad singlet, variable chemical shift

Expected ¹³C NMR (CDCl₃, 100 MHz) signals (based on analogous structures):

-

C=O (ketone): ~210-215 ppm

-

C=O (ester): ~170-175 ppm

-

-CH(OH)-: ~70-75 ppm

-

-OCH₃: ~52 ppm

-

-CH(C=O)-: ~55-60 ppm

-

Cyclohexyl carbons: ~24-42 ppm

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the product. A polysaccharide-based chiral stationary phase (CSP), such as those derived from cellulose or amylose, is often effective for the separation of enantiomers of α-hydroxy esters.[6]

Illustrative Chiral HPLC Method Development:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is critical for achieving separation and should be optimized (e.g., starting with 90:10 hexane:isopropanol).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-220 nm).

The diastereomers can often be separated on a standard reverse-phase or normal-phase HPLC column, allowing for the determination of the diastereomeric ratio (dr).

Caption: General analytical workflow for product characterization.

Section 4: Applications in Drug Development

Chiral α-hydroxy-β-keto esters are versatile intermediates in the synthesis of numerous pharmaceutical agents. The hydroxyl and keto groups can be further manipulated to introduce new functionalities and build molecular complexity. For instance, the ketone can be reduced to a second hydroxyl group, creating a 1,3-diol system, a common feature in many natural products. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The ability to access stereochemically defined this compound opens avenues for the synthesis of novel drug candidates with improved pharmacological profiles.

Conclusion

This guide has provided a detailed overview of the asymmetric synthesis of this compound, focusing on practical, reproducible protocols and the scientific principles that underpin them. By leveraging the power of organocatalysis or diastereoselective reduction, researchers can efficiently access this valuable chiral building block in high stereochemical purity. The provided methodologies, coupled with rigorous characterization techniques, will empower scientists in their pursuit of novel and effective therapeutic agents.

References

- BenchChem. (2025).

- Chiral HPLC Separ

- Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. (n.d.). NIH.

- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2017). MDPI.

- Aqueous organocatalyzed aldol reaction of glyoxylic acid for the enantioselective synthesis of α-hydroxy-γ-keto acids. (n.d.). RSC Publishing.

- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2017). MDPI.

- PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. (2005). University of Illinois Urbana-Champaign.

- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (n.d.). NIH.

- Methyl 2-(2-hydroxycyclohexyl)

- Methyl 2-(2-oxocyclohexyl)

- Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at n

- Synthesis and solid state 13C and 1H NMR analysis of new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and ester of amino acids or dipeptides. (2003). PubMed.

- Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams Reaction optimiz

- Eur. J. Org. Chem. 2008 · © WILEY-VCH Verlag GmbH & Co.

- Chiral diamines in asymmetric synthesis. (n.d.).

- Asymmetric Michael addition of alpha-hydroxyketones to nitroolefins catalyzed by chiral diamine. (n.d.). PubMed.

- Enantioselective Synthesis of Biphenols from 1,4-Diketones by Traceless Central-to-Axial Chirality Exchange. (n.d.). PMC.

- Synthesis of Chiral Carbocycles via Enantioselective β,γ-Dehydrogenation. (n.d.).

- Proline-catalyzed aldol reactions. (n.d.). Wikipedia.

- PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. (2005). University of Illinois Urbana-Champaign.

- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur

- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.

- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).

- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.

- Catalytic, Asymmetric Michael-Aldol Annulations via a Stereodivergent/Stereoconvergent Path Operating under Curtin–Hammett Control. (2023). NIH.

- Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annul

- syn- and (E)-2-Methyl-1,2 -anti-3-pentenediols via Allenylboronate Kinetic Resolution with (dIpc)

- Microwave Chemistry: Organocatalyzed Asymmetric Reactions, Cu-Catalyzed Aminations, Synthesis of Quinoxalinones, Synthesis of 1-Acetyl-2-amino-cyclohexa-1,3-dienes. (2006).

- Organic & Biomolecular Chemistry. (n.d.). Semantic Scholar.

- Design, Synthesis, and Biological Characterization of Macromolecular Ester Prodrugs of a Selective Cyclooxygenase‐2 Inhibitor. (2025).

- Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)

- CN105315156A - Synthesis method for 2-methylcyclohexyl acetate. (n.d.).

- Methyl 2-cyclohexyl-2-hydroxy-2-phenyl-acet

- 2-Methoxyethyl acetate(110-49-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). eCampusOntario Pressbooks.

- 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). (n.d.). NP-MRD.

- Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex Tsao-Ching Chang, and Shuchun Joyce Yu. (n.d.). Figshare.

- methyl (2-oxocyclohexyl)

- PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. (n.d.). HARVEST (uSask).

- Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. (n.d.). Sci-Hub.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. osti.gov [osti.gov]

- 4. mdpi.com [mdpi.com]

- 5. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phx.phenomenex.com [phx.phenomenex.com]

Application Note: A Scalable and Robust Synthesis of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate, a valuable building block in pharmaceutical and fine chemical synthesis. The described method is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide from reaction setup to product purification and analysis. The protocol emphasizes safety, scalability, and reproducibility, drawing upon established principles of organic process chemistry.

Introduction

This compound is a bifunctional molecule incorporating a β-hydroxy ester and a ketone, making it a versatile intermediate for the synthesis of complex organic molecules. Its structural motifs are found in various biologically active compounds, necessitating a reliable and scalable synthetic route to access this key intermediate. This document outlines a robust procedure for its preparation, focusing on practical considerations for scaling up the reaction from laboratory to pilot plant or manufacturing scale.

Synthetic Strategy: The Reformatsky Reaction

The chosen synthetic route for this compound is the Reformatsky reaction. This classic carbon-carbon bond-forming reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[1][2][3][4][5] The Reformatsky reaction is particularly well-suited for this synthesis due to the following advantages:

-

Chemoselectivity: The organozinc reagent generated in situ is less reactive than Grignard or organolithium reagents, preventing undesired side reactions with the ester functionality.[5]

-

Operational Simplicity: The reaction can often be performed as a one-pot synthesis, simplifying the experimental setup and reducing processing time.[3]

-

Scalability: The Reformatsky reaction has been successfully scaled up in industrial settings, demonstrating its robustness for larger-scale production.[1][2]

The overall reaction scheme is as follows:

Scheme 1: Synthesis of this compound via the Reformatsky Reaction

Experimental Workflow

The following diagram illustrates the key stages of the scale-up synthesis process.

Caption: High-level workflow for the synthesis of this compound.

Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves, must be worn.[6][7]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier (Example) |

| Cyclohexane-1,2-dione | 765-87-7 | 112.13 | 100.0 g | 0.892 | ≥98% | Sigma-Aldrich |

| Methyl bromoacetate | 96-32-2 | 152.97 | 163.5 g (1.2 eq) | 1.069 | ≥98% | Sigma-Aldrich |

| Zinc dust (<10 µm) | 7440-66-6 | 65.38 | 87.5 g (1.5 eq) | 1.338 | ≥98% | Sigma-Aldrich |

| Iodine (for activation) | 7553-56-2 | 253.81 | A few crystals | - | ACS Grade | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 1.5 L | - | ≤0.005% H₂O | Sigma-Aldrich |

| Saturated aq. NH₄Cl solution | 12125-02-9 | 53.49 | 500 mL | - | - | - |

| Diethyl ether (for extraction) | 60-29-7 | 74.12 | 3 x 500 mL | - | ACS Grade | - |

| Brine (saturated aq. NaCl) | 7647-14-5 | 58.44 | 500 mL | - | - | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 50 g | - | - | - |

| Silica gel (for chromatography) | 7631-86-9 | - | As needed | - | 230-400 mesh | - |

| Hexanes (for chromatography) | 110-54-3 | - | As needed | - | HPLC Grade | - |

| Ethyl acetate (for chromatography) | 141-78-6 | - | As needed | - | HPLC Grade | - |

Equipment

-

5 L three-necked round-bottom flask

-

Mechanical stirrer with a Teflon paddle

-

Reflux condenser

-

500 mL pressure-equalizing dropping funnel

-

Thermometer or thermocouple

-

Nitrogen or Argon inlet

-

Heating mantle with a temperature controller

-

Ice-water bath

-

Large separatory funnel (2 L)

-

Rotary evaporator

-

Glass chromatography column

-

Standard laboratory glassware

Step-by-Step Procedure

1. Preparation and Setup:

1.1. Glassware: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[8]

1.2. Inert Atmosphere: The reaction vessel should be equipped with a mechanical stirrer, reflux condenser with a gas outlet to a bubbler, a thermometer, and a dropping funnel. The entire system must be purged with an inert gas (nitrogen or argon) for at least 30 minutes. A positive pressure of inert gas should be maintained throughout the reaction.

2. Zinc Activation and Reagent Formation:

2.1. To the 5 L flask, add the zinc dust (87.5 g) and a few crystals of iodine.

2.2. Gently heat the flask with a heat gun under a strong stream of inert gas until purple iodine vapors are observed. This process activates the zinc surface. Allow the flask to cool to room temperature.

2.3. Add 500 mL of anhydrous THF to the activated zinc.

2.4. In the dropping funnel, prepare a solution of methyl bromoacetate (163.5 g) in 500 mL of anhydrous THF.

2.5. Add approximately 10% of the methyl bromoacetate solution to the zinc suspension. The reaction mixture should be stirred vigorously.

2.6. A gentle exotherm and dissipation of the iodine color should be observed, indicating the initiation of the Reformatsky reagent formation. If the reaction does not start, gentle warming with a water bath may be necessary.

2.7. Once the reaction has initiated, add the remaining methyl bromoacetate solution dropwise at a rate that maintains a gentle reflux. The addition should take approximately 2-3 hours.

2.8. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the organozinc reagent. The mixture should appear grayish and turbid.

3. Reaction with Cyclohexane-1,2-dione:

3.1. Prepare a solution of cyclohexane-1,2-dione (100.0 g) in 500 mL of anhydrous THF.

3.2. Cool the reaction mixture containing the Reformatsky reagent to 0-5 °C using an ice-water bath.

3.3. Add the solution of cyclohexane-1,2-dione dropwise to the cold reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C. This slow addition is crucial to control the exotherm of the reaction.

3.4. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours (overnight) to ensure complete conversion.

4. Workup and Extraction:

4.1. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (cyclohexane-1,2-dione) is consumed.

4.2. Cool the reaction mixture to 0-5 °C with an ice-water bath.

4.3. Slowly and carefully quench the reaction by the dropwise addition of 500 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the zinc alkoxide and dissolve the inorganic salts. Be cautious as this step can be exothermic.

4.4. Transfer the mixture to a 2 L separatory funnel.

4.5. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 500 mL).

4.6. Combine all organic layers and wash with 500 mL of brine.

4.7. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

5. Purification:

5.1. The crude product can be purified by flash column chromatography on silica gel.

5.2. A suitable eluent system is a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 hexanes:ethyl acetate and gradually increasing the polarity to 7:3).

5.3. Collect the fractions containing the desired product (monitor by TLC) and combine them.

5.4. Remove the solvent under reduced pressure to yield the pure this compound as a colorless to pale yellow oil.

In-Process Controls and Analytical Characterization

-

Reaction Monitoring: TLC (e.g., 4:1 Hexanes:Ethyl Acetate, visualized with potassium permanganate stain) or GC-MS can be used to monitor the consumption of the starting materials and the formation of the product.

-

Product Characterization: The structure and purity of the final product should be confirmed by:

Safety Considerations and Waste Management

-

Reagent Handling:

-

Methyl bromoacetate: Is a lachrymator and is toxic. Handle only in a fume hood with appropriate gloves.

-

Anhydrous THF: Can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.

-

Zinc dust: Is flammable. Avoid creating dust clouds.

-

-

Reaction Hazards:

-

The formation of the Reformatsky reagent is exothermic and can be vigorous. Controlled addition and cooling are essential.[1]

-

The quenching step is also exothermic. Slow and controlled addition of the aqueous solution is necessary.

-

-

Waste Disposal:

-

Aqueous waste containing zinc salts should be collected and disposed of according to local regulations for heavy metal waste.

-

Organic solvent waste should be collected in a designated container for halogenated or non-halogenated waste as appropriate.

-

Discussion and Conclusion

The described protocol for the synthesis of this compound via the Reformatsky reaction provides a reliable and scalable method for obtaining this valuable intermediate. The key to a successful and safe scale-up lies in the careful control of reaction parameters, particularly during the formation of the organozinc reagent and its subsequent addition to the dione. The use of anhydrous conditions is paramount to achieving high yields.

This application note serves as a detailed guide for researchers in both academic and industrial settings. By following the outlined procedures and safety precautions, it is possible to produce high-purity this compound in a reproducible and scalable manner, facilitating its use in further synthetic applications.

References

- Mohr, J. T., Krout, M. R., & Stoltz, B. M. (2008). PREPARATION OF (S)-2-ALLYL-2-METHYLCYCLOHEXANONE. Organic Syntheses, 85, 1-11.

- Zhang, Y., & Ma, S. (2016).

-

Chemistry Stack Exchange. (2018). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?[Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. [Link]

- Brown, H. C., & Rei, M. H. (1969). 1-METHYLCYCLOHEXANOL. Organic Syntheses, 4, 640.

-

Chembase.cn. (n.d.). methyl (2-oxocyclohexyl)acetate. [Link]

-

American Chemical Society. (n.d.). Grignard Reaction. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters.

-

Fürstner, A. (1989). Recent Advancements in the Reformatsky Reaction. Synthesis, 1989(08), 571–590. [Link]

-

ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]

-

ACS Omega. (2023). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. [Link]

-

Organic Process Research & Development. (2003). Scale-Up of a Reformatsky Reaction to an Indenyl Butanoate. [Link]

-

ResearchGate. (n.d.). Safety aspects of the process control of Grignard reactions. [Link]

-

National Institutes of Health. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]

-

University of Rochester. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

ResearchGate. (n.d.). The synthesis of enantioenriched alpha-hydroxy esters. [Link]

-

Quora. (2022). What are Grignard reagent preparation precautions during preparation?[Link]

-

Chemistry Steps. (n.d.). Esters with Grignard Reagent. [Link]

-

ResearchGate. (n.d.). Purification and characterization of the oxygen-sensitive acetohydroxy acid synthase from the archaebacterium Methanococcus aeolicus. [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Reformatsky reaction. [Link]

-

Chemistry Stack Exchange. (2016). What are the specific dangers associated with Grignard reagents?[Link]

- Google Patents. (n.d.). EP0198348A2 - Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. [Link]

-

PubChem. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reformatsky Reaction [organic-chemistry.org]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. dchas.org [dchas.org]

- 8. quora.com [quora.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Methyl 2-(2-hydroxycyclohexyl)acetate | C9H16O3 | CID 12698497 - PubChem [pubchem.ncbi.nlm.nih.gov]

Catalytic hydrogenation of "Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate"

An Application Guide to the Catalytic Hydrogenation of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the catalytic hydrogenation of this compound. The primary objective of this transformation is the stereoselective reduction of the ketone moiety to a secondary alcohol, yielding Methyl 2-hydroxy-2-(2-hydroxycyclohexyl)acetate[1]. This document is intended for researchers, chemists, and process development professionals. It delves into the underlying mechanistic principles, stereochemical considerations, catalyst selection criteria, and provides validated, step-by-step experimental protocols. The guide emphasizes safety, reaction monitoring, and product characterization to ensure reliable and reproducible outcomes.

Introduction and Strategic Importance

The reduction of ketones is a fundamental transformation in organic synthesis. Catalytic hydrogenation stands out as an atom-economical and environmentally benign method compared to stoichiometric hydride reagents[2]. The substrate, this compound, possesses multiple functional groups and two stereocenters, one of which is part of the cyclohexanone ring. The hydrogenation of the ketone introduces a new stereocenter, leading to the formation of diastereomers.

The product, Methyl 2-hydroxy-2-(2-hydroxycyclohexyl)acetate, is a vicinal diol derivative. Such motifs are valuable building blocks in the synthesis of complex natural products and pharmaceutical agents[3]. The stereochemical relationship between the two hydroxyl groups and the acetate side chain is critical, making the control of diastereoselectivity in this hydrogenation paramount. This guide will explore how to influence this stereochemical outcome through the rational selection of catalysts and reaction conditions.

Mechanistic Insights and Stereochemical Control

The General Mechanism of Ketone Hydrogenation

Catalytic hydrogenation of a ketone is a heterogeneous process that occurs on the surface of a metal catalyst.[4] The generally accepted mechanism involves several key steps:

-

Adsorption of Reactants : Molecular hydrogen (H₂) and the ketone substrate diffuse to the catalyst surface and are adsorbed.[5]

-

Activation of Hydrogen : The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species.[6][7]

-

Hydrogen Transfer : The adsorbed ketone's carbonyl group undergoes stepwise addition of two hydrogen atoms from the catalyst surface. This is the reduction step, converting the C=O double bond into a C-H and an O-H bond.[8]

-

Desorption of Product : The resulting alcohol product has a lower affinity for the catalyst surface and is desorbed, freeing the active site for the next catalytic cycle.[5]

Controlling Diastereoselectivity

The substrate contains a bulky -CH(OH)COOCH₃ group adjacent to the carbonyl. This existing stereocenter significantly influences the facial selectivity of the hydrogenation. The substrate will preferentially adsorb onto the catalyst surface via the less sterically hindered face. Consequently, hydrogen atoms are delivered from that same face, leading to a predictable major diastereomer.

For a 2-substituted cyclohexanone, this typically results in the cis addition of hydrogen relative to the plane of the ring, but the relationship of the new hydroxyl group to the existing substituent depends on which face is blocked. It is generally expected that the incoming hydrogen will add from the face opposite to the bulky substituent, resulting in the formation of the trans product as the major isomer. The choice of catalyst and solvent can further modulate this selectivity.[9][10]

Catalyst Selection: A Comparative Analysis

The choice of catalyst is critical for achieving high conversion and desired selectivity. The most common catalysts for ketone hydrogenation are based on Nickel, Platinum, and Palladium.[5][11][12]

| Catalyst | Formulation | Key Advantages | Key Considerations & Disadvantages |

| Raney® Nickel | Ni-Al alloy, activated | High activity, cost-effective.[13] | Pyrophoric when dry; requires careful handling. May require higher pressures/temperatures than Pt/Pd.[11] |

| Platinum(IV) Oxide | PtO₂, Adams' Catalyst | Very high activity, often effective under mild conditions (room temp, low pressure).[12][14] | Higher cost than Nickel. The oxide must be pre-reduced in situ to the active Pt metal.[15][16] |

| Palladium on Carbon | Pd/C | Excellent for many reductions, easy to handle. | Can sometimes favor hydrogenolysis (cleavage of C-O bonds), especially for benzylic alcohols. May be less active for unactivated ketones compared to Pt or Ni.[8] |

For this specific transformation, Raney Nickel and Platinum(IV) Oxide are recommended as primary candidates due to their proven efficacy in ketone reductions.

Experimental Protocols

Safety First: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts (especially used Raney Ni and dry Pd/C), and flammable hydrogen gas. All procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[17]

Protocol A: Hydrogenation using Raney® Nickel

This protocol leverages the high activity of Raney Nickel, typically under moderate hydrogen pressure.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| This compound | 200.22 | 2.00 g | 9.99 |

| Raney® Nickel (50% slurry in water) | - | ~1.0 g | - |

| Ethanol, anhydrous | 46.07 | 40 mL | - |

| Hydrogen Gas (H₂) | 2.02 | 50 psi | - |

Step-by-Step Methodology

-

Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (approx. 1.0 g) with three portions of anhydrous ethanol (10 mL each) to remove water. Decant the ethanol between washes.

-

Reaction Setup: To a high-pressure reaction vessel (e.g., a Parr shaker apparatus) equipped with a magnetic stir bar, add the washed Raney® Nickel catalyst.

-

Addition of Substrate: Add the this compound (2.00 g) and anhydrous ethanol (40 mL) to the vessel.

-

Inerting the Atmosphere: Seal the reaction vessel. Purge the system by pressurizing with nitrogen to ~50 psi, followed by careful venting. Repeat this cycle three times to remove all oxygen.

-

Hydrogenation: Purge the vessel with hydrogen gas in the same manner (pressurize to 50 psi, then vent). Repeat twice. Finally, pressurize the vessel to 50 psi with hydrogen.

-

Reaction Execution: Begin vigorous stirring and heat the vessel to 40-50 °C if necessary (many Raney Ni reductions proceed at room temperature). Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel three times with nitrogen.

-

Catalyst Removal: Caution: The used catalyst is pyrophoric. Under a gentle stream of nitrogen, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. The Celite pad should be kept wet with ethanol at all times and should not be allowed to dry.

-

Quenching the Catalyst: The filter cake containing the catalyst should be immediately and carefully quenched by submersion in a large volume of water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 2-hydroxy-2-(2-hydroxycyclohexyl)acetate.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol B: Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)

This protocol is ideal for smaller-scale reactions under atmospheric pressure using a hydrogen balloon.

Materials and Reagents